(S)-2-Aminopropan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

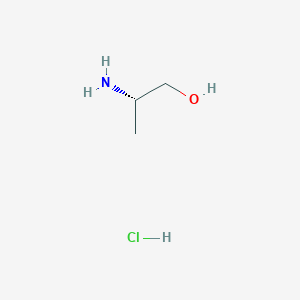

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDODBFXWRWFAH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-91-0 | |

| Record name | 2-Aminopropanol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPROPANOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6O63V0CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Role of Chiral Amino Alcohols in Modern Organic Synthesis and Catalysis

Chiral amino alcohols are a class of organic compounds that have become indispensable in modern organic synthesis due to their ability to induce chirality. westlake.edu.cn These molecules, often derived from readily available natural sources like amino acids, serve as versatile chiral auxiliaries, ligands for asymmetric catalysts, and key structural motifs in biologically active molecules. polyu.edu.hk

The presence of both an amino and a hydroxyl group allows these compounds to coordinate with metal centers in a bidentate fashion, creating a rigid and well-defined chiral environment around the metal. polyu.edu.hk This coordination is crucial for transferring stereochemical information from the chiral ligand to the substrate in a catalytic cycle, thus enabling the synthesis of a single enantiomer of a desired product with high efficiency. The ability to fine-tune the steric and electronic properties of these ligands by modifying their structure allows for the optimization of catalytic activity and enantioselectivity for a wide range of chemical transformations. rsc.org

The development of catalysts based on chiral amino alcohols has led to significant advancements in numerous asymmetric reactions, including reductions of ketones, conjugate additions, and alkylations. polyu.edu.hk Their broad applicability and the ease with which their chirality can be manipulated have cemented their status as a privileged class of compounds in the toolkit of synthetic organic chemists.

Enantiomeric Importance of S 2 Aminopropan 1 Ol in Stereoselective Transformations

Chemical Synthesis Pathways

Reduction of L-Alanine and its Ester Derivatives

The reduction of the naturally occurring amino acid L-alanine and its corresponding esters represents a direct and common approach for the synthesis of (S)-2-aminopropan-1-ol. The primary challenge in these reductions is the preservation of the stereochemical integrity at the chiral center.

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. A key aspect of this methodology is the selection of a catalyst and reaction conditions that facilitate the reduction of the carboxylic acid or ester group without inducing racemization of the adjacent chiral center.

Research has demonstrated the effective use of heterogeneous catalysts for this transformation. For instance, the aqueous-phase hydrogenation of L-alanine to L-alaninol can be achieved with high stereoretention using a 5% Ruthenium-on-carbon (Ru/C) catalyst. nih.govrsc.org The reaction is typically carried out at elevated temperature and pressure, for example at 100°C and 1000 psi of hydrogen. nih.gov Under these conditions, the stereochemistry at the alpha-carbon is preserved. nih.gov The presence of an acid to protonate the carboxylate group can accelerate the reaction and improve selectivity. nih.gov The structure of the ruthenium catalyst, particularly the nanoparticle size, has been shown to influence the reaction rates for L-alanine conversion and alaninol formation, indicating the structure-sensitive nature of this hydrogenation. rsc.org

| Catalyst | Substrate | Temperature (°C) | Pressure (psi) | Key Finding | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | L-Alanine | 100 | 1000 | Stereochemistry at the α-carbon is retained. | nih.gov |

Metal hydrides are powerful reducing agents capable of converting carboxylic acids, esters, and thioesters to the corresponding alcohols. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for the direct reduction of L-alanine. The reaction is typically performed in an inert solvent such as tetrahydrofuran (B95107) (THF). For example, solid L-alanine can be added portion-wise to a suspension of LiAlH₄ in dry THF, followed by refluxing the mixture to drive the reaction to completion, yielding (S)-2-aminopropan-1-ol in good yields (around 70-77%). chemspider.comorgsyn.org

Ester derivatives of L-alanine, such as L-alanine ethyl ester hydrochloride, can also be reduced to L-alaninol. chemicalbook.comgoogle.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent than LiAlH₄, can be employed for this transformation, often in a mixed solvent system of water and ethanol. chemicalbook.comgoogle.com The direct reduction of an inorganic acid salt of an L-alanine ester with NaBH₄ has been reported as a method to produce L-alaninol in high yield and with good reproducibility. chemicalbook.comgoogle.com

| Reducing Agent | Substrate | Solvent | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | L-Alanine | Tetrahydrofuran (THF) | 77% | chemspider.com |

| Lithium aluminum hydride (LiAlH₄) | L-Alanine | Tetrahydrofuran (THF) | 70% | orgsyn.org |

| Sodium borohydride (NaBH₄) | L-Alanine ethyl ester hydrochloride | Water/Ethanol | 50.0 - 66.5% | google.com |

| Sodium borohydride (NaBH₄) | L-Alanine methyl ester hydrochloride | Water | Not specified | chemicalbook.com |

Hydrolytic Cleavage of Methoxypropylamine Precursors

An alternative synthetic route to this compound involves the hydrolytic cleavage of an ether linkage in a suitable precursor. (S)-1-Methoxy-2-propylamine is a commonly used starting material for this purpose.

The formation of this compound from (S)-1-methoxy-2-propylamine is achieved by reaction with a strong acid, typically hydrochloric acid (HCl). google.comgoogle.com The optimization of reaction conditions is crucial for achieving complete conversion and high purity of the desired product. Key parameters that can be adjusted include the concentration of hydrochloric acid, reaction temperature, pressure, and reaction time.

The reaction is typically performed using a concentrated aqueous solution of hydrochloric acid, for instance, 37% by weight. google.comgoogle.com The process can be conducted either at atmospheric pressure by boiling under reflux (e.g., at 100°C for 48 hours) or at elevated pressure in an autoclave. google.comgoogle.com The use of an autoclave allows for higher reaction temperatures (e.g., 90°C to 135°C) and can significantly reduce the required reaction time (e.g., 4 to 10 hours) while still achieving complete conversion. google.comgoogle.com The reaction in an autoclave is often preferred over heating under reflux for the preparation of the hydrochloride salt. google.com

| HCl Concentration (wt%) | Temperature (°C) | Pressure | Time (h) | Result | Reference |

|---|---|---|---|---|---|

| 37% | 100 | Atmospheric (reflux) | 48 | Complete conversion | google.com |

| 37% | 90 | Autogenous (max 5 bar) | 10 | Complete conversion | google.com |

| 37% | 135 | Autogenous (19-30 bar) | 4 | Complete conversion | google.com |

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. In the context of this compound synthesis, this can involve optimizing the reaction and work-up steps. The shift from traditional batch reactors to continuous flow systems is a key strategy in process intensification, offering benefits such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for in-line purification. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles are applicable to amino alcohol synthesis in general.

Following the hydrolytic cleavage, the work-up procedure is critical for isolating the pure product. A common first step is the removal of water by distillation, which yields the crude this compound as a viscous oil. google.comgoogle.com To obtain the free base, (S)-2-aminopropan-1-ol, the hydrochloride salt is typically treated with a strong base, such as a sodium hydroxide (B78521) solution, to adjust the pH to approximately 12-14. google.com The subsequent isolation of the free amino alcohol can be achieved through various methods. One approach involves distillation of the product from the reaction mixture, potentially with the aid of an azeotroping agent like xylene. google.com Another method involves filtering off the precipitated sodium chloride, removing the solvent, and then purifying the (S)-2-aminopropan-1-ol by distillation. google.com The choice of work-up procedure can be influenced by the desired purity and scale of the synthesis.

Alternative Synthetic Routes (e.g., from Ethanimidic Acid Derivatives, Ring-Opening Reactions)

While the reduction of L-alanine and its derivatives is a common route to (S)-2-aminopropan-1-ol, alternative strategies offer distinct advantages in terms of starting materials, stereocontrol, and process efficiency. google.comjustia.com Notable among these are methods involving the ring-opening of chiral epoxides and syntheses starting from other readily available chiral precursors.

One prominent alternative involves the reduction of esters of the amino acid L-alanine. google.comjustia.com For instance, L-alanine methyl ester hydrochloride can be reduced using sodium borohydride in an aqueous solution to yield (S)-2-aminopropan-1-ol. chemicalbook.com This method provides a direct conversion from a readily available chiral building block. Similarly, the reduction of thioesters of L-alanine has also been reported as a viable synthetic pathway. justia.com

Another significant route is the synthesis from (S)-1-methoxy-2-propylamine, which can be converted to this compound by reaction with hydrochloric acid. This process involves the cleavage of the methyl ether. google.comjustia.com The reaction can be carried out at elevated temperatures, either under reflux or in an autoclave, with the subsequent removal of water to yield the hydrochloride salt. google.comjustia.com

The ring-opening of chiral epoxides presents a powerful and stereospecific method for the synthesis of β-amino alcohols. ursa.catrroij.com The reaction of a chiral propylene (B89431) oxide derivative with ammonia (B1221849) or an ammonia equivalent can yield (S)-2-aminopropan-1-ol. For example, arylglycidols and their corresponding ethers undergo regioselective ring-opening with aqueous ammonia in the presence of an organic co-solvent like isopropanol (B130326) or 1,4-dioxane (B91453) to produce 1,2-amino alcohols in high yields. ursa.cat This approach is highly stereospecific and offers excellent regiocontrol. ursa.cat While the direct use of ammonia on simple aliphatic epoxides can be less effective and poorly regioselective, the use of benzylic epoxides demonstrates the feasibility of this strategy. ursa.cat

| Starting Material | Reagents and Conditions | Product | Yield/Conversion | Reference |

| L-alanine methyl ester hydrochloride | Sodium borohydride, water | (S)-2-aminopropan-1-ol | Not specified | chemicalbook.com |

| (S)-1-methoxy-2-propylamine | 37% aq. Hydrochloric acid, reflux (100°C) | This compound | Complete conversion | google.comjustia.com |

| Arylglycidols/ethers | Aqueous ammonia, isopropanol or 1,4-dioxane | 1,2-amino alcohols | High | ursa.cat |

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. mbl.or.kr For the production of (S)-2-aminopropan-1-ol, the use of enzymes such as amine dehydrogenases and transaminases has shown significant promise.

Application of Amine Dehydrogenases for Chiral Aminationnih.govresearchgate.net

Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of a ketone to a chiral amine, utilizing ammonia as the amino donor. nih.govresearchgate.net This one-step conversion is highly attractive for the synthesis of chiral amino alcohols from their corresponding α-hydroxy ketones. nih.gov

Both native and engineered AmDHs have been successfully employed for the synthesis of (S)-configured vicinal amino alcohols with high enantioselectivity. researchgate.netfrontiersin.org Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have demonstrated the ability to convert a range of α-hydroxy ketones with up to 99% conversion and greater than 99% enantiomeric excess (ee). nih.govresearchgate.net

A study utilizing several wild-type AmDHs (CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2) demonstrated their efficacy in the synthesis of (S)-2-aminopropan-1-ol from hydroxyacetone (B41140). frontiersin.org The conversions varied depending on the specific enzyme used. For instance, MsmeAmDH and MicroAmDH showed good conversions of 67.4% and 60.9%, respectively, at a 10 mM substrate concentration. frontiersin.org In contrast, CfusAmDH and MATOUAmDH2 resulted in lower to moderate conversions. frontiersin.org While the enantiomeric excess for (S)-2-aminopropan-1-ol could not be precisely calculated due to analytical challenges, the (S)-enantiomer was identified as the major product. frontiersin.org

| Enzyme | Substrate | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Engineered AmDHs (general) | α-hydroxy ketones | Not specified | Up to 99% | >99% | researchgate.net |

| MsmeAmDH | Hydroxyacetone | 10 | 67.4% | (S)-enantiomer major | frontiersin.org |

| MicroAmDH | Hydroxyacetone | 10 | 60.9% | (S)-enantiomer major | frontiersin.org |

| CfusAmDH | Hydroxyacetone | 10 | 26.1% | (S)-enantiomer major | frontiersin.org |

| MATOUAmDH2 | Hydroxyacetone | 10 | 31.6% | (S)-enantiomer major | frontiersin.org |

The transition from laboratory-scale biocatalytic reactions to industrial production requires careful process development and scale-up. Key considerations include enzyme stability, cofactor regeneration, substrate and product inhibition, and downstream processing.

In the context of AmDH-catalyzed synthesis, semi-preparative scale-up experiments have been successfully performed. For example, the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine has been demonstrated at substrate concentrations of 150 mM, achieving high conversions. frontiersin.orgwhiterose.ac.uk One study showed that for the synthesis of (S)-butan-2-amine, a 7.5 mmol scale reaction at 150 mM substrate concentration resulted in a conversion of over 99%. frontiersin.orgwhiterose.ac.uk While specific scale-up data for (S)-2-aminopropan-1-ol is not detailed, these examples highlight the potential for developing robust and scalable biocatalytic processes using AmDHs. The use of whole-cell biocatalysts can also be advantageous as it provides a natural environment for the enzyme and facilitates cofactor regeneration. nih.gov

Utilization of Transaminase Enzymes for Stereoselective Aminationmbl.or.krmdpi.com

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are another important class of enzymes for the synthesis of chiral amines. mbl.or.kr They catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, a process known as transamination. mdpi.commdpi.com This method is widely used for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. mbl.or.krmdpi.com

Transaminases can be employed in two primary strategies for producing enantiomerically pure compounds: kinetic resolution and asymmetric synthesis. mdpi.com In kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. This approach has a maximum theoretical yield of 50%. mdpi.com Asymmetric synthesis, on the other hand, involves the conversion of a prochiral ketone into a single enantiomer of the amine, with a theoretical yield of 100%. mdpi.com

The kinetic resolution of racemic amino alcohols, such as 2-aminobutan-1-ol, has been demonstrated using ω-TAs. mdpi.com For instance, four distinct ω-TAs from Pseudomonas putida NBRC 14164 were characterized for the kinetic resolution of various racemic amines and amino alcohols. mdpi.com While specific data for the kinetic resolution of racemic 2-aminopropan-1-ol is not extensively detailed in the provided sources, the principle has been established for structurally similar compounds. An efficient kinetic resolution of racemic amines can be achieved by combining a transaminase with an amino acid oxidase, which allows for the use of catalytic amounts of the amine acceptor (e.g., pyruvate). rsc.org

| Strategy | Enzyme Type | Description | Theoretical Yield | Reference |

| Kinetic Resolution | Transaminase | Selective amination of one enantiomer in a racemic mixture. | 50% | mdpi.com |

| Asymmetric Synthesis | Transaminase | Conversion of a prochiral ketone to a single enantiomer of an amine. | 100% | mdpi.com |

Reactor Design and Process Efficiency in Biocatalysis

Continuous flow reactors, such as Continuous Stirred Tank Reactors (CSTRs) and Continuous Plug-Flow Reactors (CPFRs), offer numerous advantages over batch processing. researchgate.net These benefits include superior control over reaction parameters, improved reaction rates, and streamlined integration of reaction and product purification steps, which ultimately reduces production costs. mdpi.com For enzyme-catalyzed reactions, CPFRs, which often take the form of packed-bed reactors (PBRs), are generally preferred. In a PBR, the substrate solution flows through a column packed with an immobilized biocatalyst. This design minimizes back-mixing, leading to higher conversion rates for a given enzyme quantity compared to a CSTR. mdpi.com

The immobilization of the biocatalyst—be it an isolated enzyme or a whole cell—is a critical strategy for use in continuous reactors. nih.gov Immobilization enhances the stability of the biocatalyst and simplifies its recovery and reuse, which is essential for the economic feasibility of the process. nih.gov Furthermore, advanced microreactor technologies are being developed that allow for rapid process development and optimization on a small scale, using minimal amounts of valuable biocatalysts. ucl.ac.ukresearchgate.net These systems provide excellent control over mixing and heat transfer, enabling the collection of high-quality kinetic data that can inform the design of larger-scale industrial processes. researchgate.net

| Reactor Type | Operating Principle | Key Advantages for Biocatalysis | Considerations |

|---|---|---|---|

| Batch Stirred Tank Reactor (BSTR) | All reactants are loaded at the start; the reaction proceeds for a set time, and the product is harvested at the end. | Simple design and operation; flexible for different reaction volumes. | Lower productivity over time; potential for substrate/product inhibition; downtime between batches. mdpi.com |

| Continuous Stirred Tank Reactor (CSTR) | Reactants are continuously fed into a well-mixed vessel, and the product mixture is continuously removed. | Excellent control of pH and temperature; steady-state operation. | Lower conversion per unit volume compared to PFR; requires higher enzyme loading for the same output. mdpi.com |

| Plug-Flow Reactor (PFR) / Packed-Bed Reactor (PBR) | Fluid flows through a tube or column in an orderly path with no back-mixing. In PBRs, the column contains immobilized biocatalyst. | High conversion efficiency; ideal for immobilized enzymes; allows for catalyst reuse and process stability. researchgate.net | Potential for pH gradients; risk of clogging if particulate matter is present. mdpi.com |

| Microreactor | Reaction is conducted in a device with micro-scale channels. | Superior mass and heat transfer; rapid process development; requires very small reagent volumes; increased safety. ucl.ac.ukresearchgate.net | Limited throughput for large-scale production; primarily used for process screening and optimization. |

Microbial Bioconversion Pathways

Microbial bioconversion offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like (S)-2-aminopropan-1-ol. This approach leverages the enzymatic machinery of microorganisms to catalyze specific reactions, often with exceptional enantioselectivity.

A key pathway for the synthesis of (S)-2-aminopropan-1-ol is the asymmetric reductive amination of a prochiral ketone. Research has demonstrated the efficacy of native amine dehydrogenases (AmDHs) for this transformation. frontiersin.org In one study, several wild-type AmDHs were screened for their ability to convert hydroxyacetone (a C3 ketone) into the corresponding amino alcohol. The enzymes from Meyerozyma guilliermondii (MicroAmDH) and Mycobacterium smegmatis (MsmeAmDH) showed significant activity, achieving good to high conversions. frontiersin.org Specifically, when starting with a 50 mM concentration of hydroxyacetone, MsmeAmDH and MicroAmDH yielded (S)-2-aminopropan-1-ol with conversions of 67.4% and 60.9%, respectively. frontiersin.org Although the enantiomeric excess could not be precisely calculated due to analytical limitations, the (S)-enantiomer was identified as the major product. frontiersin.org

This biocatalytic route is advantageous because it can be performed using whole-cell systems, where the necessary enzymes are expressed within a host microorganism such as Escherichia coli. nih.gov Using whole cells circumvents the need for costly and time-consuming enzyme purification and facilitates the regeneration of essential cofactors (like NADH or NADPH) required by the dehydrogenases. nih.govnih.gov Furthermore, metabolic engineering can be employed to construct artificial pathways within a microbial host, combining multiple enzymatic steps to convert simple, inexpensive starting materials into complex, high-value products. mdpi.com

| Enzyme (Amine Dehydrogenase) | Substrate | Product | Substrate Concentration | Conversion (%) | Source |

|---|---|---|---|---|---|

| CfusAmDH | Hydroxyacetone (1e) | (S)-2-Aminopropan-1-ol (2e) | 10 mM | 26.1% | frontiersin.org |

| MsmeAmDH | Hydroxyacetone (1e) | (S)-2-Aminopropan-1-ol (2e) | 50 mM | 67.4% | frontiersin.org |

| MicroAmDH | Hydroxyacetone (1e) | (S)-2-Aminopropan-1-ol (2e) | 50 mM | 60.9% | frontiersin.org |

| MATOUAmDH2 | Hydroxyacetone (1e) | (S)-2-Aminopropan-1-ol (2e) | 10 mM | 31.6% | frontiersin.org |

Strategies for Enantiomeric Enrichment and Resolution of Racemates

When a chemical synthesis produces a racemic mixture—a 50:50 combination of both enantiomers—a resolution step is required to isolate the desired enantiomer. jackwestin.com Since enantiomers possess identical physical properties, their separation is a significant challenge. jackwestin.com The primary strategies for resolving racemic amines like 2-aminopropan-1-ol involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. jackwestin.comlumenlearning.com

The most common method is the formation of diastereomeric salts through reaction with a chiral resolving agent. wikipedia.org A racemic mixture of 2-aminopropan-1-ol (a base) is reacted with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts. lumenlearning.com Because these diastereomers have different solubilities, one can often be selectively precipitated from the solution through fractional crystallization. wikipedia.org After separation by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. wikipedia.org Common resolving agents for amines include optically active forms of tartaric acid and mandelic acid. wikipedia.orgresearchgate.net For example, the resolution of racemic 1-amino-2-propanol has been successfully achieved using anhydrides of di-O-acetyl-(+)-tartaric acid and di-O-benzoyl-(+)-tartaric acid. researchgate.net

Another powerful technique for separating enantiomers is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to travel through the column more slowly than the other, thus enabling their separation. jackwestin.com

Kinetic resolution is an enzyme-based strategy where a biocatalyst selectively reacts with only one enantiomer in the racemic mixture. This transforms the target enantiomer into a new compound that can be easily separated from the unreacted, undesired enantiomer. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer of 2-aminopropan-1-ol, allowing the resulting ester to be separated from the unreacted (R)-enantiomer.

| Strategy | Principle | Typical Application |

|---|---|---|

| Diastereomeric Salt Crystallization | A racemic base is reacted with a chiral acid (resolving agent) to form diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org | Large-scale industrial resolution of racemic amines and acids. |

| Chiral Chromatography | A racemic mixture is passed through a stationary phase that is itself chiral. Differential interactions lead to the separation of the enantiomers. jackwestin.com | Analytical determination of enantiomeric purity and preparative separation of high-value compounds. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic pair, converting it to a different chemical species that can be easily separated from the unreacted enantiomer. nih.gov | Synthesis of optically pure alcohols, amines, and esters under mild conditions. |

Mechanistic Investigations and Reaction Chemistry of S 2 Aminopropan 1 Ol Hydrochloride

Reactivity Profiles of Amino and Hydroxyl Functionalities

The chemical behavior of (S)-2-Aminopropan-1-ol is dictated by the interplay between its nucleophilic amino group and the hydroxyl group. In the hydrochloride salt form, the amino group is protonated (-NH3+), significantly diminishing its nucleophilicity. This feature allows for selective reactions at the hydroxyl group under specific conditions. Conversely, deprotonation with a base liberates the free amine (-NH2), which is typically more nucleophilic than the hydroxyl group, enabling reactions at the nitrogen center.

The derivatization of (S)-2-Aminopropan-1-ol through acylation can occur at either the nitrogen or the oxygen atom. The site of acylation is highly dependent on the reaction conditions.

N-Acylation: In the presence of a base to deprotonate the ammonium (B1175870) salt, the resulting free amino group is a potent nucleophile. It readily reacts with acylating agents like acyl chlorides or anhydrides to form a stable amide bond. This reaction is generally favored over O-acylation (esterification) under neutral or basic conditions due to the higher intrinsic nucleophilicity of nitrogen compared to oxygen.

O-Acylation (Esterification): Achieving selective esterification of the hydroxyl group requires suppressing the reactivity of the more nucleophilic amino group. This is effectively accomplished under strongly acidic conditions. nih.gov The protonation of the amino group to form the non-nucleophilic ammonium ion allows the hydroxyl group to react with an acylating agent. nih.gov Anhydrous trifluoroacetic acid (CF3CO2H) is a particularly effective medium for such transformations, as it fully protonates the amine and dissolves the amino alcohol salt, facilitating the chemoselective formation of the ester. nih.gov

| Reaction Type | Target Functionality | Typical Conditions | Acylating Agent | Product |

| N-Acylation | Amino Group (-NH2) | Basic or Neutral (e.g., with Et3N, Pyridine) | Acyl Chloride, Anhydride (B1165640) | Amide |

| O-Acylation | Hydroxyl Group (-OH) | Acidic (e.g., anhydrous CF3CO2H) | Acyl Chloride, Anhydride | Ester Hydrochloride |

The amino and hydroxyl groups of (S)-2-Aminopropan-1-ol can participate in condensation reactions to form various cyclic and acyclic products.

Schiff Bases: After neutralization of the hydrochloride salt, the primary amine can react with aldehydes or ketones in a condensation reaction to form an imine, commonly known as a Schiff base. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond.

Oxazolines: 2-Oxazolines are five-membered heterocyclic compounds synthesized from 1,2-amino alcohols. wikipedia.org The synthesis is a well-established two-step process. First, N-acylation of the amino alcohol with a carboxylic acid or its derivative forms an N-(2-hydroxypropyl)amide intermediate. Second, this intermediate undergoes an acid-promoted dehydrative cyclization to yield the 2-oxazoline ring. mdpi.com The stereochemistry at the chiral center is typically retained or inverted depending on the specific cyclization mechanism and reagents used. mdpi.com

| Precursor | Reagents | Intermediate | Product |

| (S)-2-Aminopropan-1-ol + Aldehyde/Ketone | Base (to neutralize HCl), Dehydrating agent | Hemiaminal | Schiff Base (Imine) |

| (S)-2-Aminopropan-1-ol + Carboxylic Acid | Coupling agent (e.g., DCC) or conversion to Acyl Chloride (e.g., SOCl2) | N-(2-hydroxypropyl)amide | 2-Oxazoline |

| N-(2-hydroxypropyl)amide | Dehydrating Acid (e.g., TfOH, H2SO4) | - | 2-Oxazoline |

The primary alcohol functionality of (S)-2-Aminopropan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the amino group can influence the reaction, sometimes requiring protection to prevent side reactions or catalyst deactivation. semanticscholar.org However, methods for the direct oxidation of amino alcohols have been developed. For instance, alaninol can be directly oxidized to the corresponding amino acid, alanine (B10760859), using gold-based catalysts. semanticscholar.org Milder, more selective oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant, are effective for converting primary alcohols to aldehydes while tolerating the amino group. nih.gov

| Oxidizing System | Product | Notes |

| TEMPO/NaOCl | (S)-2-Aminopropanal | Selective oxidation to the aldehyde. |

| KMnO4 / CrO3 | (S)-Alanine | Strong oxidation to the carboxylic acid. |

| Au/Al2O3, O2, Base | (S)-Alanine | Heterogeneous catalytic oxidation. semanticscholar.org |

Intramolecular Interactions and Conformational Analysis

The conformation of (S)-2-Aminopropan-1-ol is significantly influenced by intramolecular hydrogen bonding, particularly in its free base form. Theoretical and spectroscopic studies of analogous 1,2-amino alcohols show that the most stable conformer is one that allows for an intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of the nitrogen atom (acceptor). This O-H···N interaction results in the formation of a stable, pseudo-five-membered ring structure.

In the hydrochloride salt, this dynamic changes completely. The nitrogen atom is protonated to form an ammonium group (-NH3+), which no longer has a lone pair to act as a hydrogen bond acceptor. Consequently, the intramolecular O-H···N bond is absent. The conformation in the solid state is instead governed by strong intermolecular and ionic forces. The protonated amino group and the hydroxyl group both act as hydrogen bond donors, forming strong N-H···Cl and O-H···Cl hydrogen bonds with the chloride counter-ion.

Formation and Stability of the Hydrochloride Salt

(S)-2-Aminopropan-1-ol hydrochloride is typically prepared by the acid-mediated cleavage of a precursor, such as (S)-1-methoxy-2-propylamine, using concentrated hydrochloric acid. google.com The reaction involves reacting the precursor with at least two equivalents of a 30-40% aqueous hydrochloric acid solution. google.com The mixture is heated, often under reflux or in an autoclave, to drive the reaction to completion. After the reaction, removal of water by distillation yields the hydrochloride salt. google.com

The stability of the hydrochloride salt is considerable, particularly in the solid state. Its stability arises from the strong electrostatic attraction between the positively charged ammonium cation (R-NH3+) and the negatively charged chloride anion (Cl-). This ionic interaction is further reinforced by an extensive three-dimensional network of intermolecular hydrogen bonds. In the crystal lattice, the three acidic protons of the ammonium group and the proton of the hydroxyl group all participate as donors in strong N-H···Cl and O-H···Cl hydrogen bonds. This robust supramolecular assembly results in a thermodynamically stable crystalline solid with a defined melting point. The salt form also enhances water solubility and protects the reactive amino group from undesired side reactions.

Advanced Applications in Asymmetric Synthesis, Catalysis, and Chemical Biology

Chiral Auxiliary Functionality

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com By attaching the auxiliary to a non-chiral substrate, chemists can create a chiral intermediate that preferentially forms one enantiomer over the other in subsequent reactions. york.ac.uk After the desired stereogenic center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. wikipedia.org

The primary function of a chiral auxiliary is to create a diastereomeric intermediate that allows for facial differentiation of a prochiral center. The auxiliary's inherent chirality establishes a sterically and/or electronically biased environment, forcing incoming reagents to approach from a specific direction. wikipedia.org This directed attack leads to the preferential formation of one diastereomer.

Amino alcohols like (S)-2-aminopropan-1-ol are effective precursors for chiral auxiliaries because their two functional groups can be used to form rigid cyclic structures, such as oxazolidinones, when attached to a substrate. nih.gov This conformational rigidity is key to maximizing stereochemical control. For instance, in an aldol (B89426) reaction, the chiral auxiliary attached to an enolate can effectively shield one face of the molecule, leading to a highly diastereoselective carbon-carbon bond formation. researchgate.netscielo.org.mx The effectiveness of the auxiliary is measured by the diastereomeric excess (d.e.) of the product, with high d.e. values indicating excellent stereocontrol.

The structure of (S)-2-aminopropan-1-ol makes it an ideal starting material for creating robust chiral auxiliaries, most notably oxazolidinone derivatives. These auxiliaries, popularized by David A. Evans, are among the most reliable and widely used tools in asymmetric synthesis. wikipedia.org

The synthesis of an (S)-2-aminopropan-1-ol-derived oxazolidinone auxiliary typically involves reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent to form the cyclic carbamate. This auxiliary can then be acylated and used in a variety of stereoselective transformations, including alkylations and aldol reactions. nih.gov The resulting products can be easily cleaved under mild conditions (e.g., hydrolysis) to release the chiral product and recover the auxiliary. wikipedia.org

Table 1: Application of (S)-2-Aminopropan-1-ol Derived Auxiliaries in Asymmetric Reactions The following is an illustrative example of expected performance based on similar, well-established oxazolidinone auxiliaries.

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Aldol Addition | N-propionyl oxazolidinone | Benzaldehyde | >95% |

| Alkylation | N-propionyl oxazolidinone | Benzyl bromide | >98% |

Ligand Design in Homogeneous Catalysis

The bifunctional nature of (S)-2-aminopropan-1-ol also makes it a valuable scaffold for the design of chiral ligands used in transition metal-catalyzed asymmetric reactions. researchgate.net Chiral ligands coordinate to a metal center, creating a chiral catalytic environment that can differentiate between enantiotopic faces or groups of a substrate, leading to the formation of an enantiomerically enriched product.

Ligands derived from (S)-2-aminopropan-1-ol can be synthesized through modification of its amino and hydroxyl groups. For example, the nitrogen and oxygen atoms can act as a bidentate donor set, chelating to a metal ion to form a stable complex. researchgate.netresearchgate.net Further reactions can introduce other coordinating groups, such as phosphines, to create P,N or N,O ligands, which are highly effective in many catalytic processes. researchgate.net

The synthesis of these metal complexes involves reacting the chiral ligand with a suitable metal precursor (e.g., a metal salt or organometallic compound). sysrevpharm.org Characterization of the resulting chiral catalysts is performed using a variety of spectroscopic and analytical techniques:

NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the ligand structure and its coordination to the metal center.

FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the functional groups and observe shifts upon coordination. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, providing insight into the source of stereochemical control.

Mass Spectrometry: To confirm the molecular weight and composition of the complex.

Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Ligands derived from (S)-2-aminopropan-1-ol have been investigated in this context. biosynth.com

In a typical AAS reaction, a palladium(0) catalyst coordinated to the chiral ligand activates an allylic substrate (like an allylic acetate) to form a π-allyl palladium intermediate. The chiral ligand environment then directs the nucleophilic attack to one of the two ends of the allyl moiety, resulting in a chiral product with high enantiomeric excess (e.e.). acs.org

Table 2: Illustrative Catalytic Performance in Asymmetric Allylic Substitution Performance data is based on results from similar amino alcohol-derived ligand systems in palladium-catalyzed reactions.

| Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1,3-Diphenylallyl acetate | Dimethyl malonate | 1-2 | THF | >90% |

| Cyclohexenyl acetate | Benzylamine | 1-2 | Dichloromethane | >92% |

Strategic Building Block for Complex Chemical Architectures

Beyond its use in auxiliaries and ligands, (S)-2-aminopropan-1-ol hydrochloride is a fundamental chiral building block, often referred to as a "chiral pool" starting material. tcichemicals.com Its pre-existing stereocenter is incorporated directly into the final target molecule, providing an efficient route to complex chemical structures without the need for de novo asymmetric synthesis steps. cam.ac.uk

This approach is widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The defined stereochemistry of (S)-2-aminopropan-1-ol is critical for establishing the required three-dimensional arrangement of atoms necessary for biological activity. Researchers have utilized this compound as a key intermediate in the synthesis of important drugs, including the HIV integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used in melanoma treatment. chemicalbook.com Its application in synthesizing these and other complex molecules underscores its strategic importance in medicinal chemistry and organic synthesis. chemicalbook.com

Integration into Peptide and Biomolecule Synthesis

The unique structure of (S)-2-Aminopropan-1-ol makes it a valuable component in the field of peptide and biomolecule synthesis. As a derivative of the amino acid alanine (B10760859), it can be incorporated into peptide chains to create modified peptides with specific structural and functional properties. ontosight.aiguidechem.com Amino alcohols are recognized as important intermediates in the synthesis of various biologically active compounds. ontosight.ai

The integration of amino alcohol moieties like L-Alaninol is a strategy used to generate complex and biologically active molecules essential for drug innovation. nbinno.com While traditional peptides are polymers of alpha-amino acids, the inclusion of units like L-Alaninol, which is an amino acid alcohol, results in peptide analogs or peptidomimetics. These modified structures can exhibit altered conformational preferences, increased stability against enzymatic degradation, and novel biological activities. For instance, sequential polypeptides have been synthesized using derivatives of L-alanine to study their conformation and structure, demonstrating the fundamental role of such building blocks in creating complex biopolymers. nih.gov L-Alaninol itself has been noted for its potential biological activities, including antimicrobial properties, and serves as a model system for studying organic reactions in a biological context. ontosight.aibiosynth.com

Precursor for Advanced Organic Intermediates and Chiral Compounds

In asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is critical, this compound serves as an indispensable chiral building block and auxiliary. guidechem.com Its inherent chirality, derived from the natural chiral pool of L-alanine, allows chemists to control the stereochemistry of subsequent reactions, a crucial factor in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.

The compound's bifunctional nature (amine and alcohol) allows it to be transformed into a wide array of more complex chiral intermediates. For example, it is used to synthesize oxazoline (B21484) organic ligands and can undergo condensation with carbonyl compounds to prepare unsymmetrical tridentate Schiff base ligands. guidechem.comsigmaaldrich.com These ligands can then be used to create chiral environments in metal-catalyzed reactions, influencing the stereochemical outcome. guidechem.com

Furthermore, (S)-2-Aminopropan-1-ol can be used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. An example of this is its use in the preparation of tert-butyl 4-N-[(2-hydroxy-1-(S)-methyl)ethylamino]-2-methylene-4-(S)-phenyl-butyrate. sigmaaldrich.com It also participates in reactions like alkylation, where reacting it with an alkyl halide such as iodomethane (B122720) yields N-methyl-L-propanolamine. guidechem.com

Table 1: Applications of (S)-2-Aminopropan-1-ol in the Synthesis of Chiral Intermediates

| Intermediate/Compound Synthesized | Application / Reaction Type | Source(s) |

|---|---|---|

| Oxazoline Organic Ligands | Synthesis of Chiral Ligands | guidechem.com |

| Unsymmetrical Tridentate Schiff Base Ligands | Condensation with Carbonyl Compounds | sigmaaldrich.com |

| tert-butyl 4-N-[(2-hydroxy-1-(S)-methyl)ethylamino]-2-methylene-4-(S)-phenyl-butyrate | Use as a Chiral Auxiliary | sigmaaldrich.com |

| N-methyl-L-propanolamine | Alkylation Reaction | guidechem.com |

Utility as a Pharmaceutical Intermediate in API Manufacturing

The most significant industrial application of this compound is its role as a key starting material and intermediate in the manufacture of numerous Active Pharmaceutical Ingredients (APIs). chemicalbook.comgoogle.com Its defined stereochemistry is often essential for the biological activity of the final drug molecule.

A prominent example is its use in the synthesis of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, where it serves as a crucial intermediate. guidechem.comgoogle.comjustia.com It is also a starting material for Ofloxacin, another important antibacterial drug. guidechem.comgoogle.com

More recently, L-Alaninol has been identified as a pharmaceutical intermediate in the preparation of modern antiviral and anticancer therapies. chemicalbook.com It is a component used in the synthesis of Cabotegravir, an HIV-1 integrase inhibitor for the treatment and prevention of HIV-1 infection. chemicalbook.com It is also used to prepare Encorafenib, a kinase inhibitor for the treatment of specific types of metastatic melanoma. chemicalbook.com Additionally, the compound is an intermediate in the synthesis of Zoliflodacin. chemicalbook.com The consistent demand for these life-saving medications underscores the importance of (S)-2-Aminopropan-1-ol in the pharmaceutical supply chain. guidechem.com

Table 2: (S)-2-Aminopropan-1-ol as an Intermediate in API Manufacturing

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of (S)-2-Aminopropan-1-ol | Source(s) |

|---|---|---|---|

| Cabotegravir | HIV-1 Integrase Inhibitor | Pharmaceutical Intermediate | chemicalbook.com |

| Encorafenib | Kinase Inhibitor (Anticancer) | Pharmaceutical Intermediate | chemicalbook.com |

| Levofloxacin | Fluoroquinolone Antibiotic | Crucial Intermediate | guidechem.comgoogle.comjustia.com |

| Ofloxacin | Fluoroquinolone Antibiotic | Starting Material / Intermediate | guidechem.comgoogle.com |

| Zoliflodacin | Antibiotic (investigational) | Pharmaceutical Intermediate | chemicalbook.com |

Analytical and Spectroscopic Methodologies for Chiral Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for resolving enantiomers and quantifying the chiral purity of (S)-2-Aminopropan-1-ol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizing chiral stationary phases (CSPs), are powerful tools for this purpose.

Chiral HPLC is a cornerstone technique for the enantioselective analysis of amino alcohols. The development of a robust HPLC method involves the systematic screening of chiral stationary phases and mobile phase compositions to achieve optimal separation between the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines and amino alcohols. yakhak.orgnih.govcsfarmacie.czchromatographyonline.com

Method development typically begins with screening a selection of CSPs with varied mobile phases under normal phase, reversed-phase, or polar organic modes. nih.gov For amino compounds like 2-aminopropan-1-ol, normal phase or polar organic modes often provide better selectivity. The mobile phase usually consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol (B130326), or acetonitrile). yakhak.org Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be incorporated to improve peak shape and resolution by interacting with the analyte and the stationary phase.

Validation of the developed chiral HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for routine quality control. dujps.com Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comnih.gov Specificity is confirmed by the baseline resolution of the two enantiomers, ensuring no interference from each other or from impurities.

Below is an interactive data table summarizing typical parameters for a chiral HPLC method developed for the enantiomeric purity determination of 2-aminopropan-1-ol.

| Parameter | Condition/Specification | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides chiral recognition for enantioseparation. |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC. |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | Optimized solvent mixture for achieving separation. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Temperature | 25°C | Maintained for consistent and reproducible results. |

| Detection | UV at 210 nm | Analyte lacks a strong chromophore; detection at low UV is necessary. |

| Validation Parameter: Resolution (Rs) | > 2.0 | Ensures baseline separation between enantiomer peaks. |

| Validation Parameter: Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional response to concentration. |

| Validation Parameter: LOQ for (R)-enantiomer | ≤ 0.05% | Lowest concentration of the undesired enantiomer that can be reliably quantified. |

Enantioselective gas chromatography is another highly effective technique for determining the chiral purity of volatile compounds or those that can be made volatile through derivatization. chromatographyonline.com For amino alcohols like 2-aminopropan-1-ol, derivatization is essential to block the polar amino and hydroxyl groups, thereby improving volatility and chromatographic performance. nih.gov A common approach involves acylation of the amino and hydroxyl groups with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This creates a less polar, more volatile derivative suitable for GC analysis.

The separation of the derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin derivatives and chiral amino acid derivatives, such as Chirasil-Val, are frequently used CSPs in gas chromatography for resolving a wide array of enantiomeric compounds, including derivatized amino acids and amino alcohols. uni-muenchen.deresearchgate.netnih.gov

The coupling of GC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify trace levels of the undesired enantiomer, even in complex matrices. This makes GC/MS/MS a powerful tool for stringent purity control. nih.gov

The following interactive data table outlines a representative GC/MS/MS method for the analysis of 2-aminopropan-1-ol enantiomers.

| Parameter | Condition/Specification | Purpose |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | Increases volatility and improves peak shape. |

| Chiral Stationary Phase (CSP) | Chirasil-L-Val | Enables the separation of the derivatized enantiomers. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard capillary column for high-resolution GC. |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert gas to carry the analyte through the column. |

| Oven Temperature Program | Start at 80°C, ramp to 150°C at 3°C/min | Optimized temperature gradient for resolution. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Mass Spectrometry | Tandem Quadrupole (MS/MS) | Provides high selectivity and sensitivity. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

In the ¹H NMR spectrum, the protons on the chiral center, the adjacent methylene (B1212753) group, and the methyl group will appear as distinct signals with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule. For the hydrochloride salt, the protonation of the amino group influences the chemical shifts of nearby protons and carbons.

While standard NMR is not inherently a chiral technique, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to differentiate enantiomers. These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess.

Furthermore, quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard of known purity. This provides a direct measure of the mass fraction of the compound without the need for a specific reference standard of the analyte itself.

A patent describing the synthesis of (S)-2-aminopropan-1-ol hydrochloride provides the following characteristic NMR data, which serves as a reference for structural confirmation.

| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|---|---|

| ¹H | 500 MHz | MeOD | 1.35 | d | -CH₃ |

| ¹H | 500 MHz | MeOD | 3.41 | m | -CH(NH₃⁺)- |

| ¹H | 500 MHz | MeOD | 3.60 | m | -CH₂OH (one H) |

| ¹H | 500 MHz | MeOD | 3.77 | m | -CH₂OH (one H) |

| ¹³C | 125 MHz | MeOD | 15 | s | -CH₃ |

| ¹³C | 125 MHz | MeOD | 51 | m | -CH(NH₃⁺)- |

| ¹³C | 125 MHz | MeOD | 64 | s | -CH₂OH |

Polarimetry for Optical Purity Evaluation

Polarimetry is a classical and direct method for assessing the optical purity of a chiral substance. It measures the rotation of the plane of polarized light as it passes through a solution of the enantiomer. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm).

The specific rotation, [α], is a fundamental physical property of a chiral compound. For (S)-2-Aminopropan-1-ol, a positive sign of rotation (dextrorotatory, (+)) is observed. The enantiomeric excess (e.e.) of a sample can be estimated by comparing its measured specific rotation to the specific rotation of the pure enantiomer, according to the formula:

% e.e. = ([α]observed / [α]max) × 100

While polarimetry is a rapid and straightforward technique, it is generally less sensitive and accurate for determining very high enantiomeric purities compared to chromatographic methods. nih.gov However, it serves as an essential tool for initial purity checks and for confirming the identity of the bulk enantiomer.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Optical Rotation [α]²⁰/D | +20° to +24° | c=2, in Ethanol |

Complementary Analytical Methods (e.g., Calorimetry, Vibrational Circular Dichroism)

In addition to the primary methods, several complementary techniques can provide further insight into the chiral and physicochemical properties of this compound.

Calorimetry , particularly Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), can be used to study the thermodynamic properties of chiral compounds. researchgate.netnih.gov DSC measures the heat flow associated with thermal transitions, such as melting point, which is a key indicator of purity. nih.gov The melting point of a pure enantiomer is typically sharp, whereas the presence of the other enantiomer can cause a depression and broadening of the melting peak. ITC can be employed to investigate chiral recognition phenomena by measuring the heat changes associated with the interaction of the enantiomers with a chiral selector in solution, providing data on binding affinity and thermodynamics. preprints.org

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration and conformation of a molecule in solution. nih.govchemrxiv.orgru.nl For (S)-2-Aminopropan-1-ol, VCD can serve as a powerful tool for the unambiguous determination of its absolute configuration by comparing the experimental spectrum with that predicted by density functional theory (DFT) calculations. nih.gov VCD is particularly valuable as it does not require crystallization or derivatization and can be used to determine enantiomeric purity, especially in cases where the analyte lacks a UV chromophore for traditional HPLC detection. nih.gov A study on 1-amino-2-propanol identified specific VCD bands related to the OH bending mode, confirming the utility of this technique for structural analysis of this class of compounds. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, AIM, NCI) for Molecular Properties and Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-aminopropan-1-ol. Methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interactions (NCI) analysis are employed to explore its electronic structure, stability, and intramolecular interactions.

Studies on analogous amino alcohols, such as 2-aminoethanol and 3-aminopropanol, provide a framework for understanding the interactions within (S)-2-aminopropan-1-ol. acs.orgresearchgate.net For these molecules, the most stable conformers are those that facilitate an intramolecular hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the amino (-NH2) group. acs.orgnih.gov This interaction is a key determinant of the molecule's preferred three-dimensional structure.

Density Functional Theory (DFT) calculations are used to determine the optimized geometries of various conformers and their relative energies. For (S)-2-aminopropan-1-ol, DFT would predict the bond lengths, bond angles, and dihedral angles of its most stable conformations. These calculations consistently show that conformers allowing for an O–H···N intramolecular hydrogen bond are energetically favored.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.org In the context of amino alcohols, QTAIM can identify and characterize the intramolecular hydrogen bond by locating a bond critical point (BCP) between the hydrogen of the hydroxyl group and the nitrogen atom. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength. researchgate.net

Non-Covalent Interactions (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in real space. nih.gov For (S)-2-aminopropan-1-ol, an NCI plot would reveal the presence of the intramolecular hydrogen bond as a distinct surface between the O-H and N groups. The color-coding of this surface indicates the nature and strength of the interaction, distinguishing between attractive (hydrogen bonding) and repulsive (steric clash) forces. acs.orgnih.gov Studies on similar amino alcohols have shown that NCI analysis confirms the presence of hydrogen bonding, even in cases where QTAIM criteria are borderline. acs.org

| Computational Method | Information Gained for (S)-2-Aminopropan-1-ol (by analogy) | Reference |

| Density Functional Theory (DFT) | Optimized molecular geometry, relative conformational energies, vibrational frequencies. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM/AIM) | Identification and characterization of intramolecular hydrogen bonds via bond critical points. | acs.orgwikipedia.org |

| Non-Covalent Interactions (NCI) | Visualization and characterization of non-covalent interactions, including hydrogen bonds and van der Waals forces. | acs.orgnih.gov |

Molecular Dynamics Simulations to Understand Conformation and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and reactivity in various environments. pnas.org

For a flexible molecule like (S)-2-aminopropan-1-ol, MD simulations can map out its conformational landscape. By simulating the molecule's movements over time, researchers can understand how it transitions between different shapes or conformers. These simulations take into account the forces between atoms within the molecule and interactions with surrounding solvent molecules, typically water. nsf.gov The results often reveal that while the molecule is dynamic, it preferentially populates a few low-energy conformational states, which are often the same states identified by quantum chemical calculations as being stabilized by intramolecular hydrogen bonds. figshare.com

MD simulations are also instrumental in understanding the reactivity of (S)-2-aminopropan-1-ol. By simulating the molecule in a reactive environment, it is possible to observe the initial steps of chemical reactions at an atomic scale. For instance, simulations can shed light on how the molecule interacts with other reactants and how its conformation influences its accessibility for a chemical transformation. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly useful here, treating the reacting parts of the system with high-level quantum mechanics while the rest of the environment is modeled with more computationally efficient molecular mechanics. mdpi.com This approach provides a balance between accuracy and computational cost, allowing for the simulation of complex reactive processes.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of a particular conformation.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the molecule.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is crucial for understanding its solubility and interaction with other molecules. nsf.gov

Computational Modeling of Catalytic Mechanisms and Substrate Interactions

(S)-2-aminopropan-1-ol and other chiral amino alcohols are valuable building blocks in asymmetric synthesis, often serving as chiral ligands or catalysts. nih.govchemrxiv.org Computational modeling is essential for understanding how these molecules facilitate chemical reactions, providing insights into catalytic mechanisms and the nature of substrate interactions.

When (S)-2-aminopropan-1-ol acts as a ligand in a metal-catalyzed reaction, computational models can predict how it binds to the metal center. DFT calculations can be used to model the structure of the resulting catalyst complex and to investigate the electronic effects of the ligand on the metal. This information helps in rationalizing the catalyst's activity and selectivity.

Furthermore, computational studies can elucidate the entire catalytic cycle. By calculating the energies of reactants, transition states, and products for each step of the proposed mechanism, researchers can identify the rate-determining step and understand the origins of stereoselectivity. chemrxiv.org For example, in an enantioselective reaction, models can compare the transition state energies for the pathways leading to the two different enantiomeric products. A lower energy transition state for one pathway explains why one enantiomer is formed preferentially. nih.gov

Docking simulations and QM/MM calculations are also used to model how the catalyst-substrate complex is formed. nih.gov These models can reveal key intermolecular interactions, such as hydrogen bonds or steric repulsions, that are responsible for substrate recognition and the precise orientation required for the reaction to occur with high stereoselectivity. figshare.com For instance, computational alanine (B10760859) scanning mutagenesis can be performed in silico to identify which residues of an enzyme or which functional groups of a small molecule catalyst are critical for binding and catalysis. unipa.it

| Modeling Technique | Application in Catalysis | Insights Gained | Reference |

| DFT Calculations | Modeling catalyst-substrate complexes and transition states. | Elucidation of reaction pathways, origin of stereoselectivity. | chemrxiv.org |

| Molecular Docking | Predicting the binding mode of a substrate to a catalyst. | Identification of key binding interactions (e.g., hydrogen bonds). | nih.gov |

| QM/MM Simulations | Simulating enzymatic or catalytic reactions in a complex environment. | Detailed atomistic view of the reaction mechanism, including the role of the environment. | mdpi.com |

Emerging Research Directions and Future Perspectives

Investigation of Novel Derivatives and Analogs

As a versatile chiral precursor, (S)-2-Aminopropan-1-ol is instrumental in the synthesis of a wide array of derivatives and analogs. wikipedia.orgchemimpex.com These new compounds are designed to exhibit specific properties for applications ranging from asymmetric catalysis to pharmaceuticals.

Researchers have successfully used (S)-2-Aminopropan-1-ol to create complex ligands for catalysis. For instance, it can be used to prepare oxazolines, which are pivotal ligands in homogeneous catalysis. chemicalbook.com Another key area is the synthesis of unsymmetrical tridentate Schiff base ligands through condensation with carbonyl compounds. chemicalbook.com These ligands are crucial in coordination chemistry and the development of catalysts.

In the pharmaceutical sector, (S)-2-Aminopropan-1-ol serves as a critical intermediate in the synthesis of several modern drugs. chemicalbook.com It is a component in the preparation of Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for treating specific types of melanoma. chemicalbook.com Furthermore, studies have explored N-trans-cinnamoyl derivatives of aminopropanols for their potential anticonvulsant activities. ebi.ac.uk

| Derivative/Analog Class | Synthetic Application | Field of Use | Reference |

|---|---|---|---|

| Oxazolines | Used as ligands in homogeneous catalysis. | Asymmetric Catalysis | chemicalbook.com |

| Schiff Base Ligands | Prepared via condensation with carbonyl compounds for use in coordination chemistry. | Catalysis, Materials | chemicalbook.com |

| Pharmaceutical Intermediates | Building block for drugs such as Cabotegravir, Encorafenib, and Zoliflodacin. | Medicinal Chemistry | chemicalbook.com |

| N-trans-Cinnamoyl Derivatives | Investigated for potential anticonvulsant properties. | Pharmacology | ebi.ac.uk |

Exploration in Materials Science and Functional Materials

The intrinsic chirality of (S)-2-Aminopropan-1-ol and similar amino alcohols is being harnessed to construct advanced functional materials, particularly supramolecular polymers. nih.gov These materials possess unique, structurally-defined properties that are promising for applications in chiral separation and recognition.

A significant area of research involves the use of enantiopure amino alcohols as chiral auxiliaries to guide the formation of helical supramolecular polymers. nih.gov In one approach, a salt-pair is formed between a dendritic carboxylic acid and a chiral amino alcohol. In nonpolar solvents, these pairs self-assemble via hydrogen bonds into helical structures. The handedness of the helix (right- or left-handed) is directly controlled by the stereochemistry (S or R configuration) of the amino alcohol used. nih.gov

This methodology allows for the creation of a "library" of chiral supramolecular polymers by employing various amino alcohols from the "chiral pool." nih.gov These polymers create a distinct chiral environment, analogous to the binding sites of enzymes, which can be used for the enantioselective separation of chiral guest molecules. nih.gov This represents a significant step forward in developing smart materials for high-precision separation technologies.

| Material Type | Key Component(s) | Function/Application | Reference |

|---|---|---|---|

| Helical Supramolecular Polymers | Salt-pairs of a dendritic carboxylic acid and an enantiopure amino alcohol (e.g., L-alaninol analogs). | Chiral separation and guest recognition. | nih.gov |

| Chiral Polymer Additives | Polymers derived from chiral monomers (e.g., lysine (B10760008) derivatives). | Stereospecific inhibitors for kinetic resolution of racemic amino acids via crystallization. | rsc.org |

Biochemical and Mechanistic Studies in Cellular Systems

The interactions of (S)-2-Aminopropan-1-ol within biological systems are a subject of ongoing investigation, with studies revealing its role in metabolic pathways and its potential as a bioactive compound.

Certain microorganisms can process L-alaninol. For example, Pseudomonas sp. strain KIE171 is capable of utilizing L-alaninol as its sole carbon source, indicating a specific metabolic pathway for its degradation. chemicalbook.comebi.ac.uk In another context, cell-free extracts from Mycobacterium avium have been shown to contain an L-alanine reductase enzyme that reduces L-alanine to L-alaninol. chemicalbook.comebi.ac.uk

Mechanistic studies have shown that (S)-2-Aminopropan-1-ol can interact with specific enzymes. It is known to target Ethanolamine Ammonia-Lyase, where its deamination leads to the formation of a paramagnetic 2-aminopropanol-l-y1 radical intermediate. evitachem.com Research into this enzymatic process shows that the (S)-enantiomer is deaminated with retention of its stereochemical configuration. ebi.ac.uk

Furthermore, L-alaninol has demonstrated potential anticancer activity. It has been observed to induce an antiproliferative effect in B16 melanoma cells. chemicalbook.comchemicalbook.com This bioactivity is associated with an increase in the levels of cytochrome c reductase and γ-glutamyl transpeptidase. chemicalbook.com

| Biological System/Process | Observation | Significance | Reference |

|---|---|---|---|

| Metabolism in Pseudomonas sp. | L-alaninol can be used as a sole carbon source. | Demonstrates a specific microbial degradation pathway. | chemicalbook.comebi.ac.uk |

| Enzymatic Synthesis | L-alanine reductase in Mycobacterium avium reduces L-alanine to L-alaninol. | Highlights a natural biosynthetic route. | chemicalbook.comebi.ac.uk |

| Enzyme Interaction | Acts on Ethanolamine Ammonia-Lyase, undergoing deamination with retention of configuration. | Provides insight into its mechanism of action at the molecular level. | evitachem.comebi.ac.uk |

| Antiproliferative Effects | Inhibits the growth of B16 melanoma cells. | Suggests potential for development as an anticancer agent. | chemicalbook.comchemicalbook.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Aminopropan-1-ol hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of (S)-2-hydroxypropanal using ammonium chloride under acidic conditions. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity optimization requires strict control of reaction stoichiometry (1:1.2 molar ratio of aldehyde to ammonium chloride) and temperature (40–50°C). Monitoring via thin-layer chromatography (TLC) with ninhydrin staining ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry and proton environments (e.g., hydroxyl at δ 4.2–4.5 ppm, amine protons at δ 1.8–2.2 ppm).

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Detailed protocols for sample preparation and data interpretation are outlined in IUPAC guidelines .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under nitrogen at −20°C to prevent hygroscopic degradation. Avoid exposure to strong acids/bases or temperatures >50°C, which may hydrolyze the hydrochloride salt. Stability studies indicate >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

- Methodological Answer : Enantioselective synthesis employs chiral catalysts like (R)-BINAP-Ru complexes to achieve >98% enantiomeric excess (ee). Post-synthesis, chiral HPLC (Chiralpak IC column, 0.1% trifluoroacetic acid in hexane/isopropanol) validates purity. Diastereomeric salt formation with (R)-mandelic acid can further resolve enantiomers .

Q. What experimental strategies address contradictions in reported solubility data under varying pH?

- Methodological Answer : Conduct solubility profiling in buffered solutions (pH 1–12) at 25°C using UV-Vis spectroscopy (λ = 220 nm). Conflicting data often arise from ionic strength variations; standardized buffers (e.g., 0.1 M phosphate) mitigate this. For pH >8, precipitation occurs due to free amine formation, reducing solubility by >80% .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

- Methodological Answer : Use fluorescence quenching assays to study binding with serum albumin (BSA). Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal hydrophobic interactions dominate. Molecular docking simulations (AutoDock Vina) predict binding sites near BSA subdomain IIA, validated via site-directed mutagenesis .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?

- Methodological Answer : Catalyst leaching and racemization during distillation are key issues. Fixed-bed reactors with immobilized chiral catalysts improve yield (85–90% ee) at pilot scales. Process analytical technology (PAT) monitors real-time ee via inline polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products